4-Cbz-1-methyl-2-piperazinone
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
685520-31-4 |
|---|---|
Molecular Formula |
C13H16N2O3 |
Molecular Weight |
248.28 g/mol |
IUPAC Name |
benzyl 4-methyl-3-oxopiperazine-1-carboxylate |
InChI |
InChI=1S/C13H16N2O3/c1-14-7-8-15(9-12(14)16)13(17)18-10-11-5-3-2-4-6-11/h2-6H,7-10H2,1H3 |
InChI Key |
DFPKDZCTRBMEPV-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1=O)C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 4 Cbz 1 Methyl 2 Piperazinone and Analogous Structures
De Novo Ring Synthesis Approaches to Substituted Piperazinone Scaffolds
The synthesis of substituted piperazinone scaffolds, such as 4-Cbz-1-methyl-2-piperazinone, is a significant focus in medicinal chemistry due to their presence in a wide array of biologically active molecules. tandfonline.comacs.org De novo synthesis, or the construction of the heterocyclic ring from acyclic precursors, offers a versatile approach to these structures, allowing for diverse substitution patterns. acs.orgnih.govmdpi.com
Cyclization Reactions for Piperazinone Ring Formation, including Intermolecular and Intramolecular Processes
The formation of the piperazinone ring is typically achieved through cyclization reactions, which can be categorized as either intermolecular or intramolecular. tandfonline.comresearchgate.net
Intramolecular cyclization is a common and effective strategy. mdpi.com These methods involve the construction of a linear precursor containing all the necessary atoms for the ring, followed by a ring-closing step. tandfonline.com A prevalent approach involves the cyclization of an N-substituted ethylenediamine (B42938) derivative with an α-haloacetyl halide or a related electrophile. For instance, the reaction of an N-protected ethylenediamine with chloroacetyl chloride can furnish the piperazin-2-one (B30754) core. Another key intramolecular strategy is the reductive cyclization of a cyanomethylamino pseudopeptide. researchgate.net
Intermolecular cyclization strategies involve the reaction of two or more separate molecules to form the piperazinone ring in a single or multi-step sequence. researchgate.net Multicomponent reactions (MCRs), such as the Ugi reaction, have emerged as powerful tools for the de novo assembly of highly substituted piperazinones. acs.orgresearchgate.net This approach allows for the rapid generation of molecular diversity by combining multiple starting materials in a one-pot reaction, followed by a cyclization step. acs.org For example, an aldehyde, an amine, an isocyanide, and a carboxylic acid can react to form an Ugi adduct, which can then undergo an intramolecular SN2 reaction to yield the piperazinone ring. acs.orgnih.gov
| Cyclization Strategy | Description | Key Intermediates/Reactions | Reference |
|---|---|---|---|
| Intramolecular | Ring closure of a single molecule containing the pre-assembled backbone. | N-substituted ethylenediamines, α-haloacetyl halides, Reductive cyclization of cyanomethylamino pseudopeptides. | tandfonline.commdpi.comresearchgate.net |
| Intermolecular | Ring formation from two or more separate molecular components. | Ugi multicomponent reaction followed by intramolecular cyclization. | acs.orgresearchgate.netresearchgate.net |
Precision Strategies for Incorporating the N1-Methyl Group and N4-Cbz Protection During or Post-Cyclization
The introduction of the N1-methyl group and the N4-carboxybenzyl (Cbz) protecting group is a critical aspect of the synthesis of this compound. These groups can be incorporated either during the ring formation process or after the piperazinone core has been assembled.
Post-cyclization modification is a straightforward approach. A pre-formed piperazinone can be selectively N-methylated at the N1 position using a suitable methylating agent, such as methyl iodide or dimethyl sulfate, in the presence of a base. Similarly, the N4 position can be protected with a Cbz group by reacting the piperazinone with benzyl (B1604629) chloroformate under basic conditions. The order of these steps can be crucial to avoid side reactions and ensure regioselectivity.
Incorporation during synthesis involves using starting materials that already contain the desired functionalities. For example, N-methylethylenediamine can be used as a building block to directly install the N1-methyl group during the initial cyclization. A patent describes a method for synthesizing chiral piperazinone derivatives where the protecting group, which can be a Cbz group, is present on one of the starting materials before the cyclization step. google.com This approach can be more atom-economical and may reduce the number of synthetic steps. google.com For instance, N-Cbz-aminoacetaldehyde can be reacted with an amino acid ester, and subsequent reactions including cyclization yield the desired piperazinone with the Cbz group already in place. google.com
| Strategy | Description | Example Reagents/Starting Materials | Reference |
|---|---|---|---|
| Post-Cyclization | Modification of the pre-formed piperazinone ring. | Methyl iodide (for N1-methylation), Benzyl chloroformate (for N4-Cbz protection). | N/A |
| During Synthesis | Use of precursors already containing the methyl or Cbz group. | N-methylethylenediamine, N-Cbz-aminoacetaldehyde. | google.com |
Innovations in Catalytic Methods for Piperazinone Synthesis, encompassing Transition-Metal Catalysis and Biocatalytic Transformations
Modern synthetic chemistry has seen a surge in the development of catalytic methods to improve the efficiency, selectivity, and sustainability of piperazinone synthesis. researchgate.net
Transition-metal catalysis has proven to be a powerful tool. Palladium-catalyzed reactions, for example, have been employed for the modular synthesis of highly substituted piperazines and related heterocycles. acs.org These methods often involve the coupling of a propargyl unit with various diamine components, offering high regio- and stereochemical control under mild conditions. acs.org Iridium catalysts have also been utilized in the synthesis of piperazines from diols and via the head-to-head coupling of imines, showcasing atom-economical pathways. nih.govijbpas.comacs.org
Biocatalytic transformations offer an environmentally benign alternative to traditional chemical methods. rsc.org Enzymes, such as imine reductases and transaminases, can be used to produce chiral amines and their derivatives with high enantioselectivity under mild reaction conditions. rsc.orgresearchgate.net For instance, imine reductases have been used for the direct synthesis of piperazines from 1,2-dicarbonyl and 1,2-diamine substrates. researchgate.net These biocatalytic approaches are attractive due to their high selectivity, use of water as a solvent, and generation of biodegradable waste. rsc.org
Enantioselective Synthesis of Chiral this compound Derivatives
The development of enantioselective methods for the synthesis of chiral piperazinones is of paramount importance, as the biological activity of these compounds is often dependent on their stereochemistry. rsc.orgfigshare.comacs.orgacs.org
Development of Asymmetric Synthetic Routes for Establishing Piperazinone Chirality
Several strategies have been developed to establish chirality in the piperazinone ring.
Catalytic asymmetric hydrogenation is a highly effective method. rsc.orgnih.gov This approach often involves the hydrogenation of a prochiral precursor, such as a pyrazin-2-ol, in the presence of a chiral transition-metal catalyst (e.g., palladium or iridium-based) to yield the chiral piperazinone with high enantiomeric excess. figshare.com A practical asymmetric route to a chiral piperazinone derivative has been reported where the key stereocenter is introduced via a palladium-catalyzed asymmetric hydrogenation of a cyclic sulfimidate using a chiral phosphine (B1218219) ligand. figshare.comacs.orgacs.org
Use of chiral auxiliaries and building blocks is another common strategy. researchgate.net Starting from enantiomerically pure amino acids, chiral 1,2-diamines can be synthesized and subsequently cyclized to form optically pure piperazinones. researchgate.net This "chiral pool" approach leverages the readily available chirality of natural products. A patent discloses a method for synthesizing chiral piperazinone derivatives by selecting an L- or D-amino acid ester as a starting material, which ultimately determines the S or R configuration of the final product. google.com
Kinetic resolution of a racemic mixture of piperazinones can also be employed to obtain the desired enantiomer. google.com This involves the use of a chiral reagent or catalyst that selectively reacts with one enantiomer, allowing for the separation of the unreacted, enantiomerically enriched piperazinone. google.com
Diastereoselective Approaches in the Synthesis of Substituted Piperazinones
When multiple stereocenters are present in the piperazinone ring, controlling the diastereoselectivity of the synthesis becomes crucial.
Substrate-controlled diastereoselection relies on the inherent stereochemistry of the starting materials to direct the formation of a specific diastereomer. For example, the cyclization of a chiral diamine derived from a natural amino acid can proceed with high diastereoselectivity, influenced by the existing stereocenter. rsc.org
Reagent-controlled diastereoselection utilizes a chiral reagent or catalyst to favor the formation of one diastereomer over others. An iridium-catalyzed synthesis of C-substituted piperazines from the coupling of imines demonstrates the formation of a single diastereomer with high selectivity. nih.gov Similarly, palladium-catalyzed intramolecular hydroamination has been used as a key step in the modular and highly diastereoselective synthesis of 2,6-disubstituted piperazines. rsc.org
The development of these diastereoselective methods allows for the precise construction of complex, multi-substituted piperazinone scaffolds with defined stereochemistry. mdpi.comnih.govrsc.org
| Approach | Description | Key Features | Reference |
|---|---|---|---|
| Catalytic Asymmetric Hydrogenation | Hydrogenation of a prochiral substrate using a chiral catalyst. | High enantioselectivity, use of transition-metal catalysts (Pd, Ir). | figshare.comacs.orgacs.org |
| Chiral Pool Synthesis | Use of enantiomerically pure starting materials like amino acids. | Transfers existing chirality to the final product. | google.comresearchgate.netresearchgate.net |
| Diastereoselective Cyclization | Control of relative stereochemistry during ring formation. | Can be substrate-controlled or reagent-controlled. | mdpi.comnih.govrsc.org |
Methodologies for Enantiomeric Resolution and Enrichment of this compound Precursors
The biological activity of chiral molecules is often dependent on their stereochemistry, making the synthesis of single enantiomers a critical goal. For piperazinone derivatives, achieving high enantiomeric purity typically involves either asymmetric synthesis from a chiral starting material or the resolution of a racemic mixture. The latter often targets key precursors to establish the desired stereocenter early in the synthetic sequence.
Several techniques have been developed for the enantiomeric resolution and enrichment of piperazine (B1678402) and piperazinone precursors. These methods include classical resolution via diastereomeric salt formation, chromatographic separation, and kinetic resolution.
Classical Resolution and Chromatographic Separation: A common and effective strategy involves reacting a racemic precursor with a chiral resolving agent to form diastereomeric salts, one of which can be selectively crystallized. For instance, the enantiomeric excess (ee) of a piperazinone precursor was increased to over 99% after crystallization using (S,S)-di-p-tolyltartaric acid as the resolving agent. mdpi.com This method leverages the different physical properties of the diastereomeric salts to achieve separation. Another powerful technique is chiral chromatography. Chiral supercritical fluid chromatography (SFC) has been successfully employed for the separation of diastereomers in piperazine synthesis, highlighting the utility of advanced chromatographic methods. mdpi.com
Asymmetric Synthesis and Catalytic Methods: Alternatively, asymmetric synthesis aims to create the desired enantiomer directly. Palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols has been developed to produce chiral piperazin-2-ones with up to 90% ee. Similarly, Pd-catalyzed carboamination reactions have been used to construct N-aryl-2,6-disubstituted piperazines with high diastereomeric ratios (14-20:1 dr) and enantiomeric excess (>97% ee). nih.gov The synthesis of chiral piperazinone derivatives can also start from readily available chiral building blocks, such as amino acids. google.comresearchgate.net For example, a synthetic route starting from D-alanine methyl ester hydrochloride can yield the corresponding (R)-configured piperazinone derivative. google.com
The table below summarizes various methodologies for achieving enantiomeric purity in piperazinone precursors.
| Methodology | Precursor/Substrate | Reagent/Catalyst | Result (ee/dr) | Reference |
|---|---|---|---|---|
| Diastereomeric Salt Crystallization | Piperazinone Precursor | (S,S)-di-p-tolyltartrate salt | >99% ee | mdpi.com |
| Asymmetric Hydrogenation | Aromatic Pyrazin-2-ols | Palladium complex | Up to 90% ee | |
| Classical Resolution | Racemic 1-(1-(benzo[d] mdpi.comresearchgate.netdioxol-5-yl)ethyl)piperazine | Non-racemic chiral acid | >98% ee | googleapis.com |
| Kinetic Resolution | Chiral piperazinone racemate | Chiral reagent | Selectivity of 90/10 for R/S isomers | google.com |
| Chromatographic Separation | Diastereomeric 6-substituted piperazine-2-acetic acid esters | Chromatography | Separated single absolute stereoisomers | researchgate.net |
| Asymmetric Carboamination | N¹-aryl-N²-allyl-1,2-diamine | Palladium catalyst | 14-20:1 dr, >97% ee | nih.gov |
Advancements in Green Chemistry and Sustainable Synthetic Pathways for Piperazinone Derivatives
The principles of green chemistry, which promote the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to pharmaceutical synthesis. researchgate.net For piperazinone derivatives, this involves implementing more environmentally friendly protocols and optimizing reactions to be more efficient in terms of atom and energy usage.
A key aspect of green synthesis is the replacement of hazardous solvents and the use of energy-efficient techniques. researchgate.net Traditional synthetic methods often rely on prolonged heating (refluxing) and volatile organic solvents. Modern approaches leverage alternative energy sources like microwave irradiation and ultrasonication to accelerate reactions, often leading to higher yields and shorter reaction times in more benign solvents. researchgate.netresearchgate.net
For example, the synthesis of piperazine-azole-fluoroquinolone-based 1,2,4-triazole (B32235) derivatives under microwave irradiation in ethanol (B145695) was completed in just 30 minutes with a 96% yield, whereas the conventional heating method required 27 hours. nih.gov Similarly, sustainable syntheses of piperazine analogs via the Petasis reaction have been demonstrated using microwave, sonication, and even mechanical trituration, significantly reducing energy consumption compared to conventional refluxing for 16 hours. researchgate.net The use of green solvents, particularly water or ethanol/water mixtures, has also been successfully implemented in the synthesis of piperazine-related heterocycles. nih.govmdpi.com
The following table compares conventional and green synthetic protocols for reactions relevant to piperazine derivative synthesis.
| Reaction Type | Method | Reaction Time | Yield | Solvent | Reference |
|---|---|---|---|---|---|
| Synthesis of 1,2,4-triazole derivatives | Conventional Heating | 27 hours | - | Ethanol | nih.gov |
| Microwave Irradiation | 30 minutes | 96% | Ethanol | nih.gov | |
| Petasis Reaction for Piperazine Analogs | Conventional Reflux | 16 hours | - | Acetonitrile | researchgate.net |
| Microwave Irradiation | - | Up to 99% | Acetonitrile or Dichloromethane | researchgate.net | |
| Synthesis of pyrano[2,3-c]pyrazole derivatives | Conventional Heating (80 °C) | 1.4 hours | 80% | - | nih.gov |
| Microwave Irradiation | 25 minutes | 88% | - | nih.gov |
Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. primescholars.compearson.com An ideal reaction would have a 100% atom economy, meaning no atoms are wasted as byproducts. langholmandcanonbieschools.dumgal.sch.uk Addition reactions are highly atom-economical, while substitution and elimination reactions typically generate waste and have lower atom economies. primescholars.com
The synthesis of this compound often involves cyclization and N-alkylation steps, which are typically substitution reactions. A hypothetical, yet plausible, two-step synthesis could involve:
Cyclization: Reaction of N-Cbz-ethylenediamine with methyl 2-chloropropionate to form 4-Cbz-2-piperazinone. This is a double nucleophilic substitution, eliminating HCl and methanol (B129727).
N-Methylation: Reaction of 4-Cbz-2-piperazinone with a methylating agent like methyl iodide to yield this compound. This is a nucleophilic substitution that eliminates HI.
The atom economy for such a process is inherently less than 100% due to the formation of stoichiometric byproducts. Optimizing reaction efficiency, therefore, becomes crucial. This can be achieved by:
Catalysis: Using catalysts instead of stoichiometric reagents can significantly improve atom economy and reduce waste. langholmandcanonbieschools.dumgal.sch.uk Catalysts can enable new, more direct reaction pathways.
Pathway Selection: Choosing synthetic routes that favor addition or cycloaddition reactions over substitutions can fundamentally improve atom economy. For instance, methodologies based on the 1,2-diamination of olefins are noted for their high atom economy. researchgate.net
Below is a theoretical calculation of the atom economy for the N-methylation step in the synthesis of this compound.
| Reactants | Products | ||
|---|---|---|---|
| Compound | Molar Mass (g/mol) | Compound | Molar Mass (g/mol) |
| 4-Cbz-2-piperazinone (C₁₂H₁₄N₂O₃) | 234.25 | This compound (C₁₃H₁₆N₂O₃) (Desired) | 248.28 |
| Methyl Iodide (CH₃I) | 141.94 | Hydrogen Iodide (HI) (Byproduct) | 127.91 |
| Total Mass of Reactants | 376.19 | ||
Atom Economy Calculation:
|
This calculation demonstrates that even with a 100% chemical yield, a significant portion of the reactant mass is converted into waste in this specific step. Therefore, developing catalytic or addition-based routes is a key goal for the sustainable synthesis of this compound and its analogs.
Reactivity and Functionalization of 4 Cbz 1 Methyl 2 Piperazinone
Regioselective Chemical Transformations of the Piperazinone Core
The piperazinone ring is a privileged scaffold in medicinal chemistry, and methods for its selective functionalization are of significant interest. nih.govrjptonline.org
Direct C-H functionalization is a powerful strategy for modifying heterocyclic scaffolds like piperazinone, offering a more atom- and step-economical approach compared to traditional methods that require pre-functionalized substrates. sigmaaldrich.compnas.org While piperazine (B1678402) heterocycles have been reported to be challenging substrates for some C-H activation attempts, significant progress has been made in the functionalization of related cyclic amines. pnas.orgresearchgate.netpnas.org
Transition metal-catalyzed reactions have been developed for the regioselective functionalization of piperazine derivatives. For instance, ruthenium-catalyzed reactions can achieve regioselective β-C(sp³)-H alkylation on the piperazine core. researchgate.net This type of transformation proceeds through the in-situ formation of an enamine, followed by nucleophilic addition to an aldehyde. researchgate.net Another approach involves photoredox catalysis, which has been used for the site-selective C-H alkylation of piperazine substrates. nicewiczlaboratory.com
In the context of 4-Cbz-1-methyl-2-piperazinone, the positions adjacent to the nitrogen atoms (α-positions) and the carbonyl group are key sites for potential C-H functionalization. The electronic environment of the C-H bonds, influenced by the adjacent amide and amine functionalities, governs their reactivity. For example, photoredox-catalyzed methods have been shown to enable the α-arylation of N-Boc piperazines by coupling with 1,4-dicyanobenzenes. encyclopedia.pub This proceeds via the generation of an α-amino radical which then couples with an arene radical anion. encyclopedia.pub Such strategies could potentially be adapted for the C-H functionalization of the this compound scaffold.
Table 1: Examples of C-H Functionalization on Piperazine-like Scaffolds
| Catalyst/Method | Position Functionalized | Type of Functionalization | Reference |
| Ruthenium Catalyst | β-position | Alkylation | researchgate.net |
| Organic Photoredox Catalyst | Site-selective | Alkylation | nicewiczlaboratory.com |
| Photoredox/Nickel Catalyst | α-position | Arylation | encyclopedia.pub |
The piperazinone scaffold possesses multiple sites for both electrophilic and nucleophilic attack. The lone pairs on the nitrogen atoms can act as nucleophiles, while the carbonyl carbon is an electrophilic center. researchgate.net The presence of the Cbz and methyl groups on the nitrogens of this compound modulates this reactivity.
Nucleophilic Reactions: The nitrogen atoms of the piperazine ring are nucleophilic and can participate in substitution reactions. researchgate.net For instance, the synthesis of N-alkyl and N-aryl piperazine derivatives often involves nucleophilic substitution reactions. mdpi.com In the case of this compound, both nitrogens are already substituted. However, the carbonyl group can be a target for nucleophiles. More commonly, the α-carbon to the carbonyl group can be deprotonated to form an enolate, which can then react with various electrophiles. This α-functionalization is a key strategy for elaborating the piperazinone core.
Electrophilic Reactions: While the piperazine ring itself can undergo electrophilic substitution, the conditions must be carefully controlled to achieve regioselectivity. nih.gov The amide nitrogen (N4) in this compound is less nucleophilic due to the electron-withdrawing Cbz group, directing reactions towards the tertiary amine at N1. However, the N1-methyl group already occupies this position. Therefore, electrophilic attack is more likely to occur at the oxygen of the carbonyl group or potentially at the α-carbon via an enol or enolate intermediate.
Research on related piperazine-2,5-diones has shown that the positions on the ring can be functionalized through sequences involving nucleophilic substitution. nih.gov For example, intermediates can be formed via nucleophilic substitution, followed by intramolecular reactions to build more complex structures. nih.gov
Strategic C-H Functionalization Approaches on Piperazinone Rings
Intrinsic Chemistry of the Benzyloxycarbonyl (Cbz) Protecting Group
The benzyloxycarbonyl (Cbz) group is a widely used protecting group for amines due to its stability under a variety of conditions and the diverse methods available for its removal.
The removal of the Cbz group is a critical step in many synthetic sequences. The choice of deprotection method depends on the other functional groups present in the molecule to ensure selectivity.
Common Cbz Deprotection Methods:
Catalytic Hydrogenolysis: This is the most common method, involving the use of hydrogen gas and a palladium catalyst (e.g., Pd/C). The reaction is clean and efficient, yielding the free amine, toluene (B28343), and carbon dioxide. This method is mild but incompatible with other reducible functional groups like alkenes, alkynes, or some sulfur-containing groups.
Acidic Conditions: Strong acids such as HBr in acetic acid can cleave the Cbz group. This method is suitable for substrates that are sensitive to reduction but may not be compatible with other acid-labile protecting groups like Boc.
Lewis Acids: Various Lewis acids, such as BBr₃ or TMSI, can also effect the removal of the Cbz group.
Transfer Hydrogenolysis: In cases where handling hydrogen gas is problematic, transfer hydrogenolysis using a hydrogen donor like ammonium (B1175870) formate, formic acid, or cyclohexene (B86901) in the presence of a palladium catalyst is a convenient alternative.
The selection of the appropriate deprotection strategy is crucial when working with complex molecules that contain multiple sensitive functionalities.
Orthogonal protecting group strategies are essential in multi-step synthesis, allowing for the selective deprotection of one functional group in the presence of others. The Cbz group is a key player in such strategies.
A classic orthogonal pairing is the Cbz group with the tert-butyloxycarbonyl (Boc) group. The Cbz group is stable to the acidic conditions used to remove the Boc group (e.g., trifluoroacetic acid), and the Boc group is stable to the hydrogenolysis conditions used to remove the Cbz group. This orthogonality is widely exploited in peptide synthesis and the synthesis of complex nitrogen-containing molecules. lookchem.com
Another common orthogonal partner is the fluorenylmethyloxycarbonyl (Fmoc) group. The Fmoc group is base-labile (removed by piperidine), while the Cbz group is stable to these conditions. Conversely, the Fmoc group is stable to both hydrogenolysis and acidic conditions used for Cbz removal.
Table 2: Orthogonal Protecting Group Pairs with Cbz
| Protecting Group 1 | Deprotection Condition 1 | Protecting Group 2 (Orthogonal) | Deprotection Condition 2 |
| Cbz (Benzyloxycarbonyl) | H₂, Pd/C or HBr/AcOH | Boc (tert-butyloxycarbonyl) | TFA or HCl |
| Cbz (Benzyloxycarbonyl) | H₂, Pd/C or HBr/AcOH | Fmoc (Fluorenylmethyloxycarbonyl) | Piperidine |
The use of such orthogonal strategies allows for the stepwise unmasking of different nitrogen atoms within a molecule like a substituted piperazinone, enabling selective functionalization at various stages of a synthesis.
Design and Application of Selective Deprotection Methodologies for Cbz Groups in Complex Molecular Architectures
Targeted Derivatization Reactions at the N1-Methyl and Other Positions
While the N4 position is protected by the Cbz group, the N1-methyl group is generally stable. However, derivatization can be targeted at other positions of the this compound molecule.
The primary sites for further derivatization are the carbon atoms of the piperazinone ring, specifically at the C3, C5, and C6 positions. As discussed in section 3.1.1, C-H functionalization methodologies are emerging as a key tool for introducing substituents at these positions. researchgate.net
Another strategy involves the synthesis of piperazinone derivatives with pre-installed functional groups that can be further manipulated. For example, a hydroxyl or amino group on the piperazinone ring could serve as a handle for introducing a wide variety of substituents through standard functional group transformations. Research has shown the synthesis of 3-substituted piperazine derivatives where a side chain can be modified, although this can sometimes lead to rearrangements. nih.gov
While the N1-methyl group is robust, N-demethylation is a possible transformation, although it often requires harsh conditions that might not be compatible with the rest of the molecule. More commonly, the synthetic strategy would involve introducing the N1 substituent at a late stage or using a different N1-protecting group that is more easily cleaved if derivatization at this position is desired.
Investigation of N-Alkylation and N-Acylation Reactions on Piperazinone Derivatives
The functionalization of the piperazine ring, including its piperazinone derivatives, is a cornerstone of synthetic strategies for creating novel compounds. N-alkylation and N-acylation are fundamental transformations that allow for the introduction of diverse substituents, significantly altering the molecule's properties.
For a compound like this compound, direct N-alkylation or N-acylation is challenging due to the presence of the Cbz group at the N-4 position and the methyl group at N-1. The N-4 position is an amide nitrogen, which is significantly less nucleophilic than an amine. Therefore, reactions at this site typically require prior removal of the Cbz protecting group. The Cbz group is reliably removed under mild conditions via catalytic hydrogenation (e.g., using H₂ gas and a palladium on carbon catalyst), which cleaves the benzyl (B1604629) ester to yield a secondary amine at the N-4 position. masterorganicchemistry.com
Once the N-4 position is deprotected to yield 1-methyl-2-piperazinone, it becomes a reactive secondary amine, amenable to a variety of N-alkylation and N-acylation reactions.
N-Alkylation: N-alkylation of piperazine and its derivatives is a common method for synthesizing N-alkyl analogs. mdpi.com Key methods include nucleophilic substitution with alkyl halides or sulfonates, and reductive amination. mdpi.com For the resulting 1-methyl-2-piperazinone, N-alkylation would proceed at the N-4 position.
Reductive amination is a powerful method for N-alkylation. For instance, mono N-Cbz-protected piperazine can be reacted with various heteroaromatic aldehydes using a reducing agent like sodium triacetoxyborohydride (B8407120) (Na(OAc)₃BH) to yield N-alkylated products. vliz.be A similar strategy could be applied to 1-methyl-2-piperazinone.
Another common approach is direct alkylation using an alkyl halide. For example, the synthesis of various piperazine derivatives has been achieved by reacting a secondary amine with alkyl bromides. nih.gov The reaction of deprotected 1-methyl-2-piperazinone with a suitable alkyl halide in the presence of a base would yield the corresponding N-4-alkylated derivative.
N-Acylation: N-acylation is another critical transformation for modifying piperazinone scaffolds. This reaction typically involves reacting the amine with an acyl chloride, acid anhydride, or a carboxylic acid activated with a coupling agent. nih.gov
The synthesis of unsaturated piperazine derivatives has been accomplished by reacting piperazine derivatives with various acyl chlorides, achieving yields from medium to good (63%-84%). tubitak.gov.tr Following the deprotection of this compound, the resulting secondary amine at N-4 could be readily acylated using acyl chlorides or other activated acyl sources to introduce a wide array of functional groups. For example, heteroaromatic carboxylic acids have been successfully coupled to N-Cbz-piperazine using coupling agents like EDC/HOBt in excellent yields. vliz.be
The table below summarizes potential reaction conditions for the functionalization of the N-4 position of 1-methyl-2-piperazinone, derived from general knowledge of piperazine chemistry.
Table 1: Potential N-Functionalization Reactions for 1-methyl-2-piperazinone This table is illustrative and based on common synthetic methods for related piperazine derivatives.
| Reaction Type | Reagents | Solvent | Conditions | Product Type |
|---|---|---|---|---|
| N-Alkylation | ||||
| Reductive Amination | Aldehyde/Ketone, Na(OAc)₃BH | Dichloromethane | Room Temperature | N-4-Alkyl-1-methyl-2-piperazinone |
| Direct Alkylation | Alkyl Halide (R-Br, R-Cl), Base (e.g., K₂CO₃) | Acetonitrile or DMF | Varies (RT to elevated temp.) | N-4-Alkyl-1-methyl-2-piperazinone |
| N-Acylation | ||||
| Acylation | Acyl Chloride (RCOCl), Base (e.g., Et₃N) | Dichloromethane | 0 °C to Room Temperature | N-4-Acyl-1-methyl-2-piperazinone |
| Amide Coupling | Carboxylic Acid (RCOOH), EDC, HOBt | DMF or Dichloromethane | Room Temperature | N-4-Acyl-1-methyl-2-piperazinone |
Exploring Carbonyl Reactivity and Transformations of the 2-Piperazinone Moiety
The carbonyl group at the C-2 position of the piperazinone ring is a key site for chemical transformations. As part of a cyclic amide (a lactam), its reactivity is different from that of ketones or aldehydes. The lone pair of electrons on the adjacent nitrogen atom (N-1) can be delocalized into the carbonyl group, reducing the electrophilicity of the carbonyl carbon. libretexts.org Despite this, the carbonyl group can undergo several important reactions, most notably reduction.
Reduction of the Carbonyl Group: The most common transformation of the 2-piperazinone moiety is the reduction of the C-2 amide carbonyl group. This reaction converts the piperazinone into a piperazine. The synthesis of many substituted piperazines is achieved through the reduction of the corresponding 2-ketopiperazines or diketopiperazines. researchgate.net
Powerful reducing agents are required for this transformation, with lithium aluminum hydride (LiAlH₄) and borane (B79455) (BH₃) complexes being the most frequently used reagents. The choice of reagent can be influenced by the other functional groups present in the molecule. For this compound, the Cbz group is generally stable to borane but can be cleaved by LiAlH₄. Therefore, a selective reduction would favor the use of a borane reagent like borane-tetrahydrofuran (B86392) (BH₃·THF) or borane-dimethyl sulfide (B99878) (BMS).
This reduction transforms the planar, electron-deficient amide center into a stereogenic C-2 center in the resulting piperazine ring, opening avenues for creating complex, three-dimensional structures.
Other Carbonyl Transformations: While less common than reduction, other reactions at the carbonyl carbon are possible. For instance, the addition of potent organometallic reagents like Grignard reagents or organolithium compounds could, in principle, lead to the formation of hemiaminal intermediates, which could be further transformed. However, such reactions are often complicated by the acidity of the N-H proton in unprotected piperazinones or by side reactions involving other functional groups. In this compound, the N-1 position is already substituted, which might favor addition at the carbonyl, but the reaction's feasibility would depend heavily on the specific reagents and conditions.
The table below outlines key transformations involving the 2-piperazinone carbonyl group.
Table 2: Transformations of the 2-Piperazinone Carbonyl Group This table is illustrative and based on general reactivity principles of lactams.
| Reaction Type | Reagents | Solvent | Conditions | Product |
|---|---|---|---|---|
| Carbonyl Reduction | Lithium Aluminum Hydride (LiAlH₄) | Tetrahydrofuran (THF) | Reflux | 4-Cbz-1-methylpiperazine |
| Borane-Tetrahydrofuran (BH₃·THF) | Tetrahydrofuran (THF) | Room Temp. to Reflux | 4-Cbz-1-methylpiperazine |
4 Cbz 1 Methyl 2 Piperazinone As a Versatile Synthetic Intermediate and Building Block
Strategic Application in the Construction of Complex Molecular Architectures
The utility of 4-Cbz-1-methyl-2-piperazinone extends to its application in synthesizing intricate molecular designs, where its rigid framework and reactive sites can be strategically manipulated.
When used in its enantiomerically pure form, this compound becomes a powerful chiral building block for stereoselective synthesis. The synthesis of chiral 2-oxopiperazines is a significant challenge in organic chemistry, and the use of such pre-formed chiral synthons is a common strategy. researchgate.net The defined stereochemistry of the piperazinone ring can direct the formation of new stereocenters in subsequent reactions, a fundamental principle in asymmetric synthesis. researchgate.net For instance, the conformationally constrained ring can influence the facial selectivity of reactions on appended side chains or control the stereochemical outcome of cyclization reactions when it is incorporated into a larger molecule. nih.gov This allows for the construction of advanced, multi-ring heterocyclic systems with high diastereoselectivity, which is critical in the synthesis of complex natural products and pharmaceuticals. mdpi.comnih.govnih.gov
Table 1: Examples of Advanced Heterocyclic Systems Derivable from a Chiral Piperazinone Core This table is illustrative and based on general synthetic principles for building complex heterocycles from chiral intermediates.
| Target Heterocyclic System | Synthetic Strategy | Potential Application Area |
|---|---|---|
| Fused Bicyclic Piperazinones | Intramolecular cyclization after functionalization at N-4 and a ring carbon. | Core structures in medicinal chemistry. |
| Spirocyclic Piperazinones | Reaction with a bis-electrophile leading to spiro-ring formation. | Scaffolds for creating 3D-diverse chemical libraries. |
The distinct functionalities of this compound make it highly suitable for multi-step and sequential reaction pathways. mdpi.com The Cbz protecting group at N-4 is orthogonal to many other functional groups and protecting groups, meaning it can be removed under specific conditions (e.g., hydrogenolysis) without affecting other parts of the molecule. scribd.com This allows for a planned sequence of reactions where the N-4 position is revealed for further elaboration at a specific stage of a complex synthesis. beilstein-journals.org
For example, a synthetic sequence could involve modifications to a side chain elsewhere on the molecule, followed by the deprotection of the Cbz group to expose the N-4 amine. This newly freed amine can then undergo a variety of transformations such as acylation, alkylation, or participation in a ring-forming reaction to complete the synthesis of the target molecule. mdpi.comresearchgate.net The lactam functionality within the ring also offers a site for chemical modification, such as reduction to a piperazine (B1678402) or ring-opening reactions. researchgate.net
Table 2: Illustrative Sequential Transformation Strategy This table outlines a hypothetical, chemically plausible reaction sequence starting from this compound.
| Step | Reaction | Reagents and Conditions | Resulting Intermediate/Product |
|---|---|---|---|
| 1 | Starting Material | - | This compound |
| 2 | Cbz Deprotection | H₂, Pd/C, Methanol (B129727) | 1-Methyl-2-piperazinone |
| 3 | N-Arylation | Aryl halide, Buchwald-Hartwig amination conditions | 4-Aryl-1-methyl-2-piperazinone |
Utilization in Stereoselective Integration into Advanced Heterocyclic Systems
Role as a Precursor for Chemical Scaffolds (Excluding Bioactivity)
Beyond its use as an intermediate for specific target molecules, this compound is an important precursor for generating diverse chemical scaffolds. These scaffolds serve as the core structures upon which a multitude of different chemical groups can be placed.
In the field of drug discovery and materials science, the generation of chemical libraries containing a large number of structurally related compounds is a key strategy for identifying molecules with desired properties. The piperazine ring is considered a "privileged scaffold" because it is a recurring motif in many functional molecules. nih.govunife.itacs.org this compound provides a robust and versatile scaffold for creating such libraries. rsc.org
By removing the Cbz group, chemists can introduce a wide variety of substituents at the N-4 position through techniques like reductive amination, amide coupling, or nucleophilic substitution. mdpi.com This modular approach allows for the rapid synthesis of a large library of compounds from a common intermediate, where each compound shares the core 1-methyl-2-piperazinone structure but differs in the group attached at the N-4 position. This systematic variation allows for the exploration of a defined chemical space. mdpi.com
Table 3: Scaffold Decoration for Library Generation This table shows examples of how the 1-methyl-2-piperazinone scaffold (derived from the title compound) can be diversified.
| Reaction Type at N-4 | Reagent Class | Resulting Functional Group |
|---|---|---|
| Amide Coupling | Carboxylic acids, Acyl chlorides | Amides |
| Reductive Amination | Aldehydes, Ketones | Substituted Amines |
| Sulfonylation | Sulfonyl chlorides | Sulfonamides |
Chemical biology research often requires novel molecular tools to probe complex biological systems. The design of these tools frequently relies on the creation of unique, three-dimensional molecular frameworks that can present functional groups in specific spatial arrangements. unife.it The rigid, non-planar structure of the piperazinone ring in this compound makes it an excellent starting point for building such frameworks. acs.orgnih.gov
By using this compound as a foundational building block, chemists can construct larger, more complex architectures that are not readily accessible through other means. These novel frameworks can be designed to have specific shapes, sizes, and patterns of functional groups. This allows researchers to create new chemical probes and tools designed to interact with macromolecules in a highly specific manner, thereby helping to elucidate their function without focusing on a therapeutic outcome. The goal is the creation of molecular diversity itself, expanding the collection of available small-molecule shapes for scientific exploration. unife.itrsc.org
Advanced Spectroscopic and Analytical Characterization of 4 Cbz 1 Methyl 2 Piperazinone
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic compounds in solution. For a molecule with the complexity of 4-Cbz-1-methyl-2-piperazinone, which features multiple distinct proton and carbon environments as well as potential for conformational isomers, a combination of one-dimensional and two-dimensional NMR experiments is essential. researchgate.netbeilstein-journals.org
The structural elucidation of this compound is achieved through a detailed analysis of its ¹H and ¹³C NMR spectra, supported by two-dimensional (2D) correlation experiments.
¹H and ¹³C NMR Spectroscopy: The ¹H NMR spectrum provides information on the number of different proton environments and their neighboring protons, while the ¹³C NMR spectrum reveals the number of unique carbon atoms. For this compound, the expected chemical shifts are based on the distinct functional groups: the N-methylated piperazinone ring and the N-carbobenzyloxy (Cbz) protecting group. Due to the amide bond in the piperazinone ring and the carbamate (B1207046), rotation around certain C-N bonds can be restricted, potentially leading to the observation of multiple conformers or broadened signals at room temperature. beilstein-journals.orgnih.gov
Predicted ¹H NMR Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.30-7.40 | m | 5H | Aromatic protons (C₆H₅) of Cbz group |
| ~5.15 | s | 2H | Methylene (B1212753) protons (CH₂) of Cbz group |
| ~3.50-3.80 | m | 4H | Piperazinone ring protons (CH₂) |
| ~3.20-3.40 | m | 2H | Piperazinone ring protons (CH₂) |
| ~2.90 | s | 3H | N-methyl protons (N-CH₃) |
Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~168 | Carbonyl carbon (C=O) of piperazinone |
| ~155 | Carbonyl carbon (C=O) of Cbz group |
| ~136 | Quaternary aromatic carbon of Cbz group |
| ~128-129 | Aromatic carbons (CH) of Cbz group |
| ~67 | Methylene carbon (CH₂) of Cbz group |
| ~45-55 | Piperazinone ring carbons (CH₂) |
| ~40 | N-methyl carbon (N-CH₃) |
Advanced 2D NMR Techniques: To unambiguously assign these signals and confirm the molecular structure, advanced 2D NMR experiments are employed.
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) coupling networks. libretexts.org It would be used to confirm the connectivity between the non-equivalent methylene protons within the piperazinone ring. nih.gov
HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence): These experiments correlate proton signals with their directly attached carbon signals (¹H-¹³C one-bond correlations). researchgate.net This would definitively link each proton signal from the piperazinone ring, the N-methyl group, and the Cbz group to its corresponding carbon atom. nih.gov
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range correlations (typically 2-3 bonds) between protons and carbons. It is crucial for piecing together the molecular framework. For instance, HMBC would show correlations from the N-methyl protons to the adjacent ring carbons and the piperazinone carbonyl carbon, and from the Cbz methylene protons to the carbamate carbonyl and aromatic carbons. researchgate.net
To gain deeper insights into the electronic environment of the nitrogen atoms and to study conformational dynamics, isotopic labeling can be utilized. scripps.edu Synthesizing this compound with ¹⁵N-labeled precursors would allow for ¹⁵N NMR spectroscopy.
The molecule contains two distinct nitrogen atoms: the amide nitrogen within the piperazinone ring (N-4, bearing the Cbz group) and the tertiary amine nitrogen (N-1, bearing the methyl group). ¹⁵N NMR would show two separate signals, with their chemical shifts providing valuable information about their respective hybridization and electron density. Furthermore, ¹H-¹⁵N HMBC experiments could provide unambiguous evidence of connectivity, for example, showing a correlation between the Cbz methylene protons and the N-4 atom. Such studies are particularly powerful for analyzing protein and peptide structures and can be applied to complex heterocyclic systems. nih.gov
Application of 1H, 13C, and Advanced 2D NMR Techniques for Complex Piperazinone Structures
High-Resolution Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis
High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique that provides the exact molecular weight of a compound, allowing for the determination of its elemental formula. google.com Tandem mass spectrometry (MS/MS) further fragments the molecule to yield structural information. lcms.cz
The first step in mass spectrometric analysis is the determination of the accurate molecular mass. For this compound, the elemental formula is C₁₃H₁₆N₂O₃. HRMS analysis, often using electrospray ionization (ESI), would measure the mass of the protonated molecule [M+H]⁺ with very high precision (typically to four or five decimal places). miamioh.edunih.gov This experimental mass is then compared to the theoretical (calculated) mass. A close match confirms the elemental composition and rules out other potential formulas with the same nominal mass. brentford.hounslow.sch.uk
Molecular Formula: C₁₃H₁₆N₂O₃
Theoretical Monoisotopic Mass: 248.1161 g/mol
Expected HRMS [M+H]⁺: 249.1234
Tandem mass spectrometry (MS/MS) involves selecting the molecular ion (or a protonated/adducted version) and subjecting it to collision-induced dissociation (CID) to generate fragment ions. nih.gov The resulting fragmentation pattern provides a "fingerprint" of the molecule and reveals details about its structure. lcms.czlibretexts.org
For this compound, characteristic fragmentation pathways would be expected:
Loss of the Benzyl (B1604629) Group: A primary and highly favorable fragmentation would be the cleavage of the benzyl group, often observed as the loss of toluene (B28343) (92 Da) or a benzyl radical (91 Da), leading to a prominent fragment ion.
Decarboxylation: Loss of carbon dioxide (44 Da) from the carbamate portion of the Cbz group is another common pathway.
Piperazinone Ring Fragmentation: The piperazinone ring itself can undergo cleavage at various points. Characteristic losses could include the neutral loss of N-methylpiperazinone fragments. researchgate.net A key fragment would likely be the N-methyl piperazinone cation at m/z 113.
Formation of Tropylium (B1234903) Ion: The benzyl group can rearrange to form the stable tropylium cation (C₇H₇⁺) at m/z 91, which is a very common fragment in the mass spectra of compounds containing a benzyl moiety.
Analysis of these fragmentation pathways allows for the confirmation of the connectivity between the Cbz group and the piperazinone ring, as well as the position of the methyl group. researchgate.net
Accurate Mass Determination using HRMS for Elemental Composition Verification
Advanced Vibrational Spectroscopy: Infrared and Raman Spectroscopic Investigations
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. The frequencies of these vibrations are characteristic of specific chemical bonds and functional groups. libretexts.org
Infrared (IR) Spectroscopy: IR spectroscopy is particularly sensitive to polar bonds. The IR spectrum of this compound would be dominated by strong absorptions from its two carbonyl groups.
Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |
| ~3050-3100 | C-H stretch | Aromatic (Cbz) |
| ~2850-3000 | C-H stretch | Aliphatic (ring, methyl) |
| ~1700-1720 | C=O stretch (strong) | Carbamate (Cbz) |
| ~1670-1690 | C=O stretch (strong) | Amide (Piperazinone) |
| ~1450-1600 | C=C stretch | Aromatic ring (Cbz) |
| ~1200-1300 | C-N stretch | Amine/Amide |
| ~1000-1100 | C-O stretch | Carbamate (Cbz) |
The presence of two distinct, strong carbonyl peaks would be a key feature, confirming the presence of both the amide and carbamate functionalities. nih.govnottingham.ac.uk
Raman Spectroscopy: Raman spectroscopy is a complementary technique that is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would be highly effective for observing the vibrations of the aromatic ring in the Cbz group, which typically produce strong Raman signals. researchgate.netspectroscopyonline.com The symmetric stretching of the C=C bonds in the phenyl ring would be clearly visible. While carbonyl stretches are also Raman active, they are often weaker than in the IR spectrum. The combination of IR and Raman spectra provides a more complete vibrational profile of the molecule.
Elucidation of Functional Groups and Molecular Vibrations
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful non-destructive method for identifying the functional groups within a molecule. umich.edu Each functional group possesses characteristic vibrational modes (stretching, bending, wagging) that absorb IR radiation or scatter Raman light at specific frequencies, creating a unique spectral fingerprint. basinc.com For this compound, the spectrum is expected to be dominated by features arising from its core components: the piperazinone ring, the N-methyl group, and the N-carbobenzyloxy (Cbz) protecting group.
Although a specific, publicly available experimental spectrum for this compound is not available, the expected vibrational frequencies can be predicted based on the analysis of structurally related compounds and established correlation tables. researchgate.net The key functional groups and their anticipated vibrational wavenumber regions in both IR and Raman spectra are detailed below.
Key Predicted Vibrational Modes for this compound:
Carbonyl (C=O) Stretching: The molecule contains two distinct carbonyl groups: one in the amide function of the piperazinone ring and one in the carbamate (Cbz) group. Amide C=O stretching vibrations are typically strong in the IR spectrum and appear in the region of 1680-1630 cm⁻¹. The carbamate C=O stretch is expected at a higher frequency, generally between 1740-1690 cm⁻¹. The precise position of these bands can be influenced by the local electronic and steric environment.
Aromatic C-H Stretching: The benzene (B151609) ring of the Cbz group will exhibit multiple weak to medium bands in the 3100-3000 cm⁻¹ region. nih.gov
Aliphatic C-H Stretching: Vibrations from the methyl group (N-CH₃) and the methylene groups (CH₂) in the piperazinone ring are expected in the 3000-2850 cm⁻¹ range. researchgate.net
C-N Stretching: The various C-N bonds within the piperazine (B1678402) ring and the carbamate linkage give rise to bands in the 1360-1000 cm⁻¹ region of the spectrum. nih.gov Assigning these can be complex due to coupling with other vibrations in this fingerprint region.
Aromatic C=C Stretching: The stretching of the carbon-carbon bonds within the benzene ring typically produces bands of variable intensity around 1600 cm⁻¹ and 1500-1400 cm⁻¹.
The following interactive table summarizes the predicted key vibrational frequencies and their assignments for this compound.
| Predicted Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Expected IR Intensity | Expected Raman Intensity |
|---|---|---|---|---|
| 3100-3000 | Aromatic C-H (Cbz group) | Stretching | Medium-Weak | Medium |
| 3000-2850 | Aliphatic C-H (Ring CH₂, N-CH₃) | Stretching | Medium-Strong | Medium |
| 1740-1690 | Carbamate C=O (Cbz group) | Stretching | Strong | Weak |
| 1680-1630 | Amide C=O (Piperazinone ring) | Stretching | Strong | Medium |
| ~1600, 1500-1400 | Aromatic C=C | Stretching | Variable | Strong |
| 1360-1000 | C-N (Ring and Carbamate) | Stretching | Medium-Strong | Weak |
Obtaining Conformational Insights from Vibrational Spectroscopy
Beyond identifying functional groups, vibrational spectroscopy is a nuanced tool for probing the conformational landscape of a molecule. umich.edu Molecules like this compound can exist in different spatial arrangements, or conformers, particularly concerning the puckering of the six-membered piperazinone ring (e.g., chair, boat, twist-boat). These different conformers, while chemically identical, can give rise to distinct vibrational spectra. psu.edu
The frequencies of certain vibrational modes, especially those involving the molecular backbone like CH₂ wagging or ring deformation modes, are often sensitive to dihedral angles and interatomic distances. psu.edu Therefore, the presence of multiple conformers in a sample (e.g., in solution) can lead to the appearance of extra bands or band splitting in the IR and Raman spectra.
A common and powerful approach involves a synergy between experimental spectroscopy and computational chemistry. researchgate.net
Computational Modeling: Density Functional Theory (DFT) calculations are used to predict the stable, low-energy conformers of the molecule in the gas phase. researchgate.net
Frequency Calculation: For each predicted conformer, the theoretical vibrational (IR and Raman) spectrum is calculated.
Spectral Comparison: The calculated spectra are then compared with the experimentally recorded spectrum. A close match between the experimental spectrum and the calculated spectrum for a specific conformer provides strong evidence that the molecule adopts that conformation. umich.edu
This combined approach allows for a detailed understanding of the molecule's preferred three-dimensional structure and its dynamic behavior in different environments. bohrium.com
X-ray Crystallography for Definitive Solid-State Structural Determination
While spectroscopic methods provide valuable data on functional groups and conformation, single-crystal X-ray diffraction (SC-XRD) offers the most definitive and high-resolution picture of a molecule's structure in the solid state. uhu-ciqso.esmdpi.com This technique provides precise atomic coordinates, allowing for the unambiguous determination of bond lengths, bond angles, and torsional angles. mdpi.com
Single-Crystal X-ray Diffraction Analysis of this compound and its Crystalline Derivatives
To perform SC-XRD, a high-quality single crystal of the target compound must first be obtained. unisa.it This crystal is then mounted on a diffractometer and irradiated with a focused beam of X-rays. The X-rays are diffracted by the electrons in the crystal lattice, producing a unique diffraction pattern that is directly related to the arrangement of atoms within the crystal. uhu-ciqso.es
As of this writing, a published single-crystal X-ray structure for this compound is not available in the reviewed literature. However, if a suitable crystal were grown and analyzed, the resulting data would provide a wealth of structural information, including:
The exact conformation of the piperazinone ring in the solid state.
Precise measurements of all bond lengths and angles, confirming the connectivity and geometry of the amide and carbamate groups.
The relative orientation of the Cbz group with respect to the piperazinone ring.
Details of intermolecular interactions in the crystal lattice, such as hydrogen bonding or π-stacking, which stabilize the crystal packing.
The crystallographic data obtained would be presented in a standardized format, as shown in the representative table below.
| Parameter | Description | Example Value |
|---|---|---|
| Chemical formula | Molecular formula of the compound | C₁₃H₁₆N₂O₃ |
| Formula weight | Molar mass of the compound | 248.28 g/mol |
| Crystal system | One of the seven crystal systems | Monoclinic |
| Space group | Symmetry group of the crystal | P2₁/c |
| a, b, c (Å) | Unit cell dimensions | a = 10.5, b = 8.2, c = 15.1 |
| α, β, γ (°) | Unit cell angles | α = 90, β = 105.4, γ = 90 |
| Volume (ų) | Volume of the unit cell | 1255.7 |
| Z | Number of molecules per unit cell | 4 |
| R-factor | Measure of agreement between calculated and observed structure factors | ~0.05 |
This definitive structural data is crucial for understanding structure-activity relationships and for the rational design of new chemical entities based on the piperazinone scaffold. mdpi.com
Computational Chemistry and Theoretical Investigations of 4 Cbz 1 Methyl 2 Piperazinone
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to predicting the electronic structure and, by extension, the chemical behavior of a molecule. These ab initio or semi-empirical methods solve approximations of the Schrödinger equation to determine molecular properties.
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. scispace.comdeu.edu.tr It is particularly effective for determining optimized molecular geometries and exploring the conformational landscape. For a molecule like 4-Cbz-1-methyl-2-piperazinone, which contains a flexible six-membered piperazinone ring, DFT can be used to calculate the relative energies of different conformations, such as the chair, boat, and twist-boat forms.
A conformational analysis using DFT would involve geometry optimization of various possible conformers to find the most stable, lowest-energy structure. dergipark.org.trresearchgate.net For instance, studies on related piperazine (B1678402) derivatives often show that chair conformations are the most stable. scispace.com The choice of functional (e.g., B3LYP, WB97XD) and basis set (e.g., 6-31G(d,p), 6-311++G(d,p)) is crucial for the accuracy of these calculations. scispace.comjddtonline.infojksus.org The results of such a study would indicate the preferred three-dimensional shape of the molecule, which is critical for its interaction with biological targets. tandfonline.com
Table 1: Representative DFT Functionals and Basis Sets Used in Piperazine Derivative Studies
| Functional | Basis Set | Application | Reference |
|---|---|---|---|
| B3LYP | 6-311++G(d,p) | Conformational Analysis, Electronic Properties | deu.edu.trresearchgate.netjksus.org |
| B3LYP | 6-31G(d,p) | Geometry Optimization, Vibrational Frequencies | scispace.comjddtonline.info |
| WB97XD | 6-311++G** | Geometry Optimization, Interaction Studies | jksus.org |
Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to explain and predict chemical reactivity. wikipedia.org It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of another. The energies of the HOMO and LUMO and the energy gap between them (ΔE = ELUMO – EHOMO) are crucial descriptors of a molecule's reactivity and kinetic stability. jddtonline.infodergipark.org.tr
A smaller HOMO-LUMO gap generally implies higher chemical reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. jddtonline.info FMO analysis can identify the electron-donating (nucleophilic) and electron-accepting (electrophilic) sites within a molecule. The HOMO is associated with the ability to donate electrons, while the LUMO is associated with the ability to accept them. wikipedia.orgmdpi.com By mapping the distribution of these orbitals, one can predict the most likely pathways for reactions such as cycloadditions, electrophilic, or nucleophilic attacks. dergipark.org.trmdpi.com For this compound, FMO analysis would reveal the reactive sites, such as the carbonyl carbon (electrophilic) and the nitrogen atoms (nucleophilic), guiding the understanding of its chemical behavior.
Table 2: Illustrative FMO Energy Data from a Study on Halogenated Piperazines
| Compound (in water) | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |
|---|---|---|---|
| Piperazine | -8.790 | -1.184 | 7.606 |
| 1-bromopiperazine | -6.694 | -1.748 | 4.946 |
| 1-chloropiperazine | -6.811 | -1.190 | 5.621 |
Data adapted from a theoretical study on halogenated piperazines to illustrate the concept. dergipark.org.tr
Density Functional Theory (DFT) Studies on Conformational Preferences and Energetics
Molecular Dynamics Simulations for Conformational Landscape Exploration
While quantum chemical calculations provide static pictures of molecules at their energy minima, molecular dynamics (MD) simulations offer a dynamic view of their behavior over time.
Molecular dynamics simulations model the movement of atoms in a molecule over time by solving Newton's equations of motion. This technique is invaluable for exploring the full conformational landscape of flexible molecules like this compound and understanding how their shape and behavior change in a biological environment. researchgate.net
In a typical MD simulation, the molecule is placed in a simulated box of solvent (e.g., water) to mimic physiological conditions. uib.no The simulation tracks the trajectory of each atom over nanoseconds or even microseconds, providing insights into conformational stability, flexibility, and the influence of solvent molecules on the solute's structure. researchgate.netosti.govnih.gov Properties such as the root-mean-square deviation (RMSD) can be calculated from the trajectory to assess the stability of the molecule's structure over the simulation time. Such simulations are crucial for understanding how a molecule might adapt its shape upon binding to a biological target.
The function of many molecules, particularly in a biological context, is dictated by their ability to recognize and interact with other molecules, such as proteins or nucleic acids. The principles of molecular recognition are governed by non-covalent interactions. Key interactions include:
Hydrogen Bonds: Strong, directional interactions between a hydrogen atom donor and an acceptor.
Van der Waals Forces: Weak, non-specific attractions and repulsions between atoms.
Electrostatic Interactions: Attractive or repulsive forces between charged or polar groups.
Hydrophobic Interactions: The tendency of nonpolar groups to aggregate in an aqueous environment.
Computational techniques like molecular docking are used to predict how a ligand, such as this compound, might bind to a receptor's active site. dergipark.org.tracs.org Docking algorithms explore various possible orientations and conformations of the ligand within the binding pocket and use a scoring function to estimate the binding affinity. ncn.gov.plnih.gov These studies can reveal critical binding interactions and guide the design of molecules with improved potency and selectivity. researchgate.net The pyridazine (B1198779) ring, for example, is noted for its dual hydrogen-bonding capacity, a feature that can be crucial in drug-target interactions. nih.gov
Table 3: Common Non-Covalent Interactions in Molecular Recognition
| Interaction Type | Description | Typical Energy (kcal/mol) |
|---|---|---|
| Hydrogen Bond | Electrostatic attraction between H and an electronegative atom (N, O, F) | 2 - 10 |
| Electrostatic (Ionic) | Attraction/repulsion between charged species | 5 - 20 |
| Van der Waals | Fluctuating polarization of nearby particles | 0.5 - 1.0 |
| π-π Stacking | Interactions between aromatic rings | 1 - 10 |
| Hydrophobic Effect | Entropically driven association of nonpolar groups in water | Variable |
Modeling Dynamic Behavior and Solvent Effects on Piperazinone Derivatives
In Silico Prediction of Synthetic Feasibility and Optimization of Reaction Outcomes
Beyond predicting the properties of a molecule, computational chemistry can also assess its synthesizability. In silico methods are increasingly used to predict whether a novel compound can be made efficiently and to optimize reaction conditions.
Retrosynthetic analysis software can identify potential synthetic pathways by breaking down the target molecule into simpler, commercially available precursors. These tools can score different routes based on reaction plausibility and the availability of starting materials. rsc.org For a molecule like this compound, such programs could suggest various strategies for forming the piperazinone ring and introducing the methyl and Cbz groups.
Furthermore, computational tools are widely used to predict Absorption, Distribution, Metabolism, and Excretion (ADME) properties. mdpi.comjapsonline.comorientjchem.org These in silico predictions help to identify potential liabilities in a drug candidate, such as poor oral bioavailability or rapid metabolism, early in the discovery process, allowing for structural modifications to optimize its pharmacokinetic profile. researchgate.netjapsonline.com
Mechanistic Studies of Piperazinone Ring Formation and Functionalization Reactions
The formation of the piperazinone ring is a critical step in the synthesis of this compound and its analogues. Computational studies, particularly those using Density Functional Theory (DFT), are instrumental in elucidating the complex mechanisms of these cyclization reactions. These studies help explain stereoselectivity, regioselectivity, and the influence of catalysts and reagents on the reaction pathway.
A key area of investigation is the intramolecular cyclization to form the six-membered piperazinone ring. One notable example is the palladium-catalyzed aza-Wacker cyclization. Theoretical studies have proposed mechanisms to explain how reaction conditions can selectively favor the formation of piperazinone products over other potential heterocycles, such as five-membered imidazolidinones. rsc.org For instance, computational models can rationalize the choice of an oxidizing agent. It has been hypothesized that certain oxidants promote the initial aminopalladation followed by β-hydrogen abstraction and reductive elimination, a pathway that leads to the desired six-membered ring. rsc.org In contrast, other agents might favor allylic C-H bond cleavage, directing the reaction toward a five-membered ring product. rsc.org
DFT calculations have also been employed to understand competing reaction cascades. In some syntheses, the intended piperazinone formation can compete with other cyclization-aromatization reactions. Computational analysis can reveal the energy barriers for each pathway, explaining the exclusive formation of one product over another under specific conditions, such as conventional heating versus microwave irradiation. figshare.com
The functionalization of the pre-formed piperazinone ring is another area where mechanistic studies are crucial. These reactions often involve nucleophilic substitution or coupling reactions at the nitrogen atoms or other positions of the heterocyclic core. Theoretical models can predict the most likely sites of reaction, the stability of intermediates, and the transition state energies, thereby guiding the design of more efficient and selective functionalization strategies.
| Reaction Type | Computational Method | Key Mechanistic Insights Investigated | Influencing Factors |
| Intramolecular Cyclization | Density Functional Theory (DFT) | Transition state analysis, reaction energy profiles, stereoselectivity prediction. | Catalyst choice, solvent effects, nature of protecting groups. |
| Aza-Wacker Cyclization | DFT, Ab initio methods | Regioselectivity (6-membered vs. 5-membered ring), catalytic cycle intermediates. | Oxidizing agent (e.g., PhI(OAc)₂, PhI(TFA)₂), ligand effects. rsc.org |
| Competing Pathways | DFT | Relative energy barriers of competing cyclization reactions. | Reaction conditions (thermal vs. microwave), substrate structure. figshare.com |
| Ring Functionalization | Molecular Mechanics, DFT | Site of reactivity, stability of intermediates, prediction of reaction outcomes. | Reagent type, electronic properties of the piperazinone core. |
Virtual Screening Methodologies for Reaction Design and Optimization
Virtual screening is a computational technique that has been adapted from drug discovery to the field of reaction design and optimization. Instead of screening for bioactive molecules, methodologies are used to screen for optimal reactants, catalysts, or conditions for a desired chemical transformation involving scaffolds like this compound.
The process often begins with the creation of a virtual library of potential reactants or catalysts. Structure-based methods, such as molecular docking, can then be used to simulate the interaction between a substrate and a catalyst. This can help in identifying catalysts that are likely to promote the desired reaction with high efficiency and selectivity. For example, in designing functionalization reactions for a piperazinone core, docking could be used to predict how different substituted derivatives would bind to a specific enzyme or catalytic complex, guiding the synthesis of analogues with improved properties. mdpi.com
Ligand-based methods, including Quantitative Structure-Activity Relationship (QSAR) studies, are also valuable. jst.go.jp By building a model based on a set of known reactions, QSAR can predict the outcome of new, untested reactions. This approach can be used to optimize reaction yields or selectivity by identifying the key structural features of the reactants that influence the reaction's success.
Furthermore, computational tools are extensively used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of newly designed molecules. mdpi.comscilit.com While traditionally used in drug development, ADMET screening is relevant in reaction design to ensure that the synthesized products have desirable physicochemical and metabolic stability profiles, which can be crucial for their intended application. mdpi.comscilit.com For instance, predictive models can estimate properties like metabolic stability by calculating a composite site lability (CSL) score, where lower scores indicate a more stable molecule. mdpi.com
A typical virtual screening workflow for reaction optimization might involve the steps outlined in the table below.
| Screening Step | Computational Technique | Objective | Example Application for Piperazinones |
| 1. Library Generation | Combinatorial enumeration software | Create a diverse set of virtual reactants, catalysts, or additives. | Generate a library of substituted aryl halides for a cross-coupling reaction on the piperazinone scaffold. |
| 2. Docking/QSAR | Molecular Docking, 3D-QSAR | Predict binding affinity to a catalyst or model the reaction outcome. | Docking potential substrates to a catalyst's active site to predict binding modes and reactivity. mdpi.com |
| 3. Filtering & Scoring | Physicochemical property calculators, scoring functions | Prioritize candidates based on predicted success and desirable properties. | Rank candidates based on predicted yield, selectivity, and drug-likeness scores. nih.gov |
| 4. ADMET Prediction | In silico ADMET models | Evaluate the "drug-like" properties and potential liabilities of the final products. | Predict metabolic stability and potential toxicity of novel functionalized piperazinone derivatives. mdpi.comscilit.com |
| 5. Experimental Validation | Laboratory synthesis and analysis | Synthesize and test the top-ranked candidates to validate the computational predictions. | Perform the optimized reaction on the most promising substrates identified through screening. |
Through these computational approaches, the design and optimization of synthetic routes to and from this compound can be significantly accelerated, reducing the need for extensive empirical experimentation.
Future Directions and Emerging Research Avenues for 4 Cbz 1 Methyl 2 Piperazinone
Exploration of Novel Synthetic Methodologies for Highly Substituted 4-Cbz-1-methyl-2-piperazinone Analogs
The future synthesis of analogs based on this compound will move beyond simple modifications, venturing into the creation of highly substituted and stereochemically complex derivatives. This is crucial for fine-tuning the structure-activity relationship (SAR) of potential drug candidates. Several state-of-the-art synthetic strategies are particularly promising for achieving this goal.
One of the most powerful techniques is the tandem reductive amination-(N,N'-acyl transfer)-cyclization process. acs.orgorganic-chemistry.org This one-pot reaction allows for the efficient construction of the piperazinone core from readily available N-(2-oxoethyl)amides and α-amino esters. acs.orgacs.org The elegance of this method lies in its ability to introduce diverse substituents at the C3-position of the piperazinone ring, a key modification point for altering biological activity. acs.org The reaction rate and success are heavily influenced by the nature of the transferring acyl group and the steric properties of the amino ester, with N-(2-oxoethyl)trifluoroacetamides often proving highly efficient. acs.orgacs.org
Another key strategy is the Aza-Michael addition . This reaction involves the conjugate addition of a nitrogen nucleophile to an electron-deficient alkene or alkyne. muni.czresearchgate.net For creating analogs of this compound, this method could be used to introduce a wide variety of functionalized side chains. A significant challenge in using symmetrical amines like piperazine (B1678402) is controlling the reaction to achieve mono-substitution rather than di-substitution. muni.cz Emerging research shows that using solid-supported metal catalysts or leveraging the in-situ protonation of one nitrogen atom can effectively promote the desired mono-aza-Michael addition, offering a simple and efficient path to new derivatives. muni.cz
Furthermore, modern cross-coupling reactions, such as the Buchwald-Hartwig coupling , provide a robust platform for C-N bond formation, enabling the attachment of the piperazinone scaffold to various aryl and heteroaryl groups. bohrium.com This method, known for its broad substrate scope and good yields, will be instrumental in creating a library of analogs with diverse aromatic substitutions. bohrium.com
| Synthetic Methodology | Key Reactants | Typical Conditions | Primary Advantage for Analog Synthesis |
|---|---|---|---|
| Tandem Reductive Amination-Cyclization | N-(2-oxoethyl)amides, α-Amino esters | Reductive amination conditions (e.g., NaBH(OAc)₃), often with an acid additive like Acetic acid in Acetonitrile. acs.orgacs.orgscholaris.ca | Efficient one-pot synthesis with facile introduction of diversity at the C3-position. acs.org |
| Aza-Michael Addition | Piperazine precursors, Activated alkenes/alkynes (e.g., acrylates, acrylonitriles) | Catalysis (e.g., metal ions on resin, Ceric ammonium (B1175870) nitrate) in solvents like methanol (B129727) or water. muni.cznih.gov | Allows for controlled mono-alkylation to add functional side chains. muni.cz |
| Buchwald-Hartwig Coupling | Piperazinone precursor, Aryl/heteroaryl halides or triflates | Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0)), base (e.g., Cesium carbonate), in a solvent like DMF. bohrium.com | Creates complex biaryl-like structures by linking the scaffold to diverse aromatic systems. bohrium.com |
Integration of Advanced Characterization Techniques for Enhanced Structural and Dynamic Insights
To fully understand the properties of newly synthesized this compound analogs, advanced characterization is essential. While standard techniques like 1H-NMR, 13C-NMR, and mass spectrometry are routine for confirming identity, deeper insights require more sophisticated methods. benthamdirect.commdpi.comnih.gov
Single-crystal X-ray diffraction stands as the definitive method for elucidating the three-dimensional structure of these molecules. It provides precise data on bond lengths, bond angles, and, most importantly, the conformation of the piperazinone ring. For piperazine derivatives, this typically reveals a flexible chair conformation, but the specific substituents can induce twists or other changes that are critical to how the molecule fits into a biological target.
High-resolution, multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy is another cornerstone technique. Experiments such as COSY, HSQC, and HMBC are invaluable for unambiguously assigning the proton and carbon signals of complex analogs. Furthermore, advanced NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can provide information about the through-space proximity of atoms, helping to determine the molecule's preferred conformation in solution. Variable-temperature NMR studies can also shed light on the dynamic processes of the molecule, such as the energy barriers for conformational ring flipping.
| Technique | Type of Information Provided | Importance for Piperazinone Analogs |
|---|---|---|
| Single-Crystal X-ray Diffraction | Precise 3D atomic coordinates, bond angles/lengths, crystal packing, and absolute stereochemistry. | Unambiguously determines the solid-state conformation (e.g., chair, boat) and substituent orientation, which is critical for structure-based drug design. |
| 2D NMR (COSY, HSQC, HMBC) | Correlation between atoms (H-H, C-H), enabling definitive assignment of complex spectra. | Essential for verifying the structure of highly substituted analogs where 1D spectra are crowded and ambiguous. |
| Nuclear Overhauser Effect (NOE) Spectroscopy | Information on through-space proximity of nuclei, revealing solution-state conformation. | Reveals the molecule's preferred 3D shape in a biologically relevant medium (solution), which may differ from the solid state. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Molecular weight confirmation and purity assessment. benthamdirect.com | Confirms successful synthesis and isolates pure compounds for further testing. benthamdirect.com |
Computational Design and Predictive Modeling for Next-Generation Piperazinone Scaffolds
Computational chemistry is set to play a transformative role in guiding the development of future piperazinone-based molecules, making the design process more efficient and targeted. dokumen.pub By using computer models, researchers can predict the properties of virtual compounds before committing resources to their synthesis.
Structure-Based Drug Design (SBDD) is a powerful approach when the 3D structure of a biological target (like an enzyme or receptor) is known. dokumen.pub Using molecular docking programs, potential piperazinone analogs can be virtually fitted into the target's binding site to predict their binding affinity and orientation. This allows for the rational design of modifications that enhance favorable interactions. In cases where an experimental structure is unavailable, homology modeling can be used to build a reliable 3D model of the target protein. dokumen.pub
When no target structure is available, Ligand-Based Drug Design (LBDD) methods become crucial. mdpi.comQuantitative Structure-Activity Relationship (QSAR) models establish a mathematical correlation between the chemical structures of a series of compounds and their biological activity. mdpi.comPharmacophore modeling identifies the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) required for bioactivity. These models can then be used to rapidly screen large virtual libraries for new, diverse compounds that possess these key features. mdpi.com
A particularly exciting area is scaffold hopping , where computational tools are used to identify entirely new core structures that maintain the key pharmacophoric features of the original this compound scaffold but possess different, potentially more favorable, physicochemical or pharmacokinetic properties. acs.org
| Computational Approach | Description | Application to Piperazinone Scaffolds |
|---|---|---|
| Structure-Based Drug Design (SBDD) | Uses the 3D structure of a biological target to design ligands with high binding affinity and selectivity. dokumen.pub | Virtually docking new analogs into a target's active site to prioritize the synthesis of the most promising candidates. |
| Pharmacophore Modeling | Identifies the essential 3D arrangement of functional groups necessary for biological activity. mdpi.com | Creating a 3D query to search for new, structurally diverse compounds that retain the key interaction points of active piperazinones. mdpi.com |
| Quantitative Structure-Activity Relationship (QSAR) | Develops mathematical models that correlate chemical structure with biological activity. mdpi.com | Predicting the activity of unsynthesized analogs to guide the design of more potent compounds. |
| ADMET Prediction | Predicts the Absorption, Distribution, Metabolism, Excretion, and Toxicity properties of a molecule. dokumen.pub | Filtering out virtual compounds that are likely to have poor drug-like properties early in the design phase. |
Q & A
Q. What are the standard synthetic routes for 4-Cbz-1-methyl-2-piperazinone, and how can reaction conditions be optimized for yield improvement?
- Methodological Answer : The synthesis typically involves protecting group strategies (e.g., Cbz for amine protection) and cyclization reactions. A common approach is to react 1-methylpiperazine-2-one with benzyl chloroformate (Cbz-Cl) under basic conditions (e.g., NaHCO₃ or Et₃N) in anhydrous THF or dichloromethane at 0–5°C to minimize side reactions . Yield optimization requires strict control of stoichiometry (1.1–1.2 eq Cbz-Cl), slow addition rates, and post-reaction purification via column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7). Evidence from similar piperazinone syntheses highlights the importance of inert atmospheres (N₂/Ar) to prevent oxidation .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?
- Methodological Answer :
- ¹H/¹³C NMR : Confirm the Cbz group via aromatic protons (δ 7.2–7.4 ppm) and the methyl group on the piperazinone ring (δ 2.3–2.5 ppm). The carbonyl signal (C=O) appears at ~170 ppm in ¹³C NMR .
- IR : Look for C=O stretches (~1650–1680 cm⁻¹) and N-H stretches (~3300 cm⁻¹) if deprotected.
- X-ray crystallography : Resolve tautomeric preferences (e.g., lactam vs. lactim forms) and confirm stereochemistry .
Advanced Research Questions
Q. How do steric and electronic effects of the Cbz and methyl substituents influence the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer : The Cbz group introduces steric hindrance, directing nucleophiles to the less hindered N-1 position, while the methyl group at N-1 increases electron density on the adjacent carbonyl, enhancing electrophilicity. For example, in alkylation reactions, use bulky electrophiles (e.g., tert-butyl bromide) to favor N-4 substitution. Computational studies (DFT) can predict regioselectivity by analyzing frontier molecular orbitals (FMOs) and electrostatic potential maps .
Q. What strategies resolve contradictions between computational predictions and experimental data regarding the tautomeric stability of this compound?
- Methodological Answer : Discrepancies often arise from solvent effects or incomplete basis sets in calculations. To reconcile:
Q. How does this compound behave as a ligand in transition metal complexes, and what factors dictate its coordination mode?
- Methodological Answer : The compound acts as a bidentate ligand via the carbonyl oxygen and N-4 amine. Coordination modes depend on pH and metal ion size:
- With Co(II) or Ni(II), it forms octahedral complexes under basic conditions (pH 8–9), confirmed by UV-Vis (d-d transitions) and magnetic susceptibility .
- Smaller ions (e.g., Cu²⁺) favor square-planar geometries, while larger ions (e.g., Pd²⁺) may induce chelation through the Cbz group. Monitor via cyclic voltammetry for redox-active metals .
Data Contradiction Analysis
Q. How should researchers address conflicting solubility data reported for this compound in polar vs. nonpolar solvents?
- Methodological Answer : Contradictions often stem from impurities or hydration states. To resolve:
- Purify via recrystallization (e.g., ethanol/water) and dry under vacuum (60°C, 24 hr).
- Measure solubility via gravimetric analysis in anhydrous solvents (e.g., DMF, THF, hexane) under controlled humidity .
- Compare with computational logP values (e.g., using ChemAxon or ACD/Labs) to predict partitioning behavior .
Experimental Design
Q. What protocols mitigate decomposition of this compound during prolonged storage?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
